molecular formula C23H14ClN3O3S B2446504 N-(4-chloro-1,3-benzothiazol-2-yl)-4-oxo-N-[(pyridin-2-yl)methyl]-4H-chromene-3-carboxamide CAS No. 922810-28-4

N-(4-chloro-1,3-benzothiazol-2-yl)-4-oxo-N-[(pyridin-2-yl)methyl]-4H-chromene-3-carboxamide

Cat. No.: B2446504
CAS No.: 922810-28-4
M. Wt: 447.89
InChI Key: RRMRALHHZHUZQI-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)-4-oxo-N-[(pyridin-2-yl)methyl]-4H-chromene-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties . The unique structure of this compound, which includes a benzothiazole ring, a chromene moiety, and a pyridine group, contributes to its wide range of applications in scientific research and industry.

Mechanism of Action

While the exact mechanism of action of this specific compound is not mentioned in the retrieved papers, thiazole derivatives are known for their diverse biological activities . They have been found to have antimicrobial activity, possibly by blocking the biosynthesis of certain bacterial lipids .

Future Directions

The future directions for this compound could involve further investigation of its biological activities. Given the diverse activities of thiazole derivatives , this compound could potentially be developed into a drug molecule with various therapeutic applications. Further studies could also explore the compound’s mechanism of action and safety profile.

Preparation Methods

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-4-oxo-N-[(pyridin-2-yl)methyl]-4H-chromene-3-carboxamide typically involves multiple steps. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by further reactions to introduce the chromene and pyridine groups . The reaction conditions often involve the use of catalysts, such as silica-supported tungstosilisic acid, and may be carried out under conventional heating or ultrasonic irradiation . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-(4-chloro-1,3-benzothiazol-2-yl)-4-oxo-N-[(pyridin-2-yl)methyl]-4H-chromene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-4-oxo-N-(pyridin-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClN3O3S/c24-17-8-5-10-19-20(17)26-23(31-19)27(12-14-6-3-4-11-25-14)22(29)16-13-30-18-9-2-1-7-15(18)21(16)28/h1-11,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMRALHHZHUZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)N(CC3=CC=CC=N3)C4=NC5=C(S4)C=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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